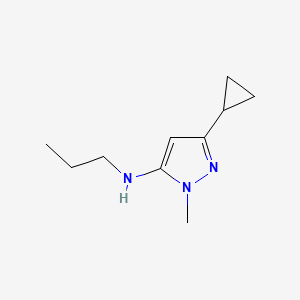![molecular formula C12H9F3N2 B11739914 6-[4-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B11739914.png)
6-[4-(Trifluoromethyl)phenyl]pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[4-(Trifluoromethyl)phenyl]pyridin-2-amine is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with an amine group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Trifluoromethyl)phenyl]pyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a boron reagent and a palladium catalyst under mild conditions .
Another method involves the reaction of 2-fluoro-4-trifluoromethyl-pyridine with ethylamine hydrochloride . This reaction is carried out under specific conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent production quality.
化学反応の分析
Types of Reactions
6-[4-(Trifluoromethyl)phenyl]pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of various substituted analogs.
科学的研究の応用
6-[4-(Trifluoromethyl)phenyl]pyridin-2-amine has a wide range of scientific research applications:
作用機序
The mechanism of action of 6-[4-(Trifluoromethyl)phenyl]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it can bind to certain receptors or enzymes, leading to modulation of their activity. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards these targets .
類似化合物との比較
6-[4-(Trifluoromethyl)phenyl]pyridin-2-amine can be compared with other similar compounds, such as:
4-Amino-2-(trifluoromethyl)pyridine: This compound also contains a trifluoromethyl group and an amine group, but differs in the position of these groups on the pyridine ring.
Bis(5-(trifluoromethyl)pyridin-2-yl)amine: This compound features two pyridine rings with trifluoromethyl groups, making it a bidentate ligand with unique properties.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H9F3N2 |
|---|---|
分子量 |
238.21 g/mol |
IUPAC名 |
6-[4-(trifluoromethyl)phenyl]pyridin-2-amine |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)9-6-4-8(5-7-9)10-2-1-3-11(16)17-10/h1-7H,(H2,16,17) |
InChIキー |
XLQIRILQEGEIQU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)N)C2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B11739834.png)

![1-(2,2-difluoroethyl)-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11739844.png)

![(Cyclopropylmethyl)({2-[4-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B11739855.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739859.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11739866.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11739867.png)
![1-(2-fluoroethyl)-5-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11739871.png)
![(3R,4R)-4-[(dimethylamino)methyl]-3-hydroxy-3-(3-methoxyphenyl)cyclohexan-1-one](/img/structure/B11739880.png)
![3-cyclopropyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B11739886.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11739911.png)
![2-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)ethan-1-ol](/img/structure/B11739912.png)
